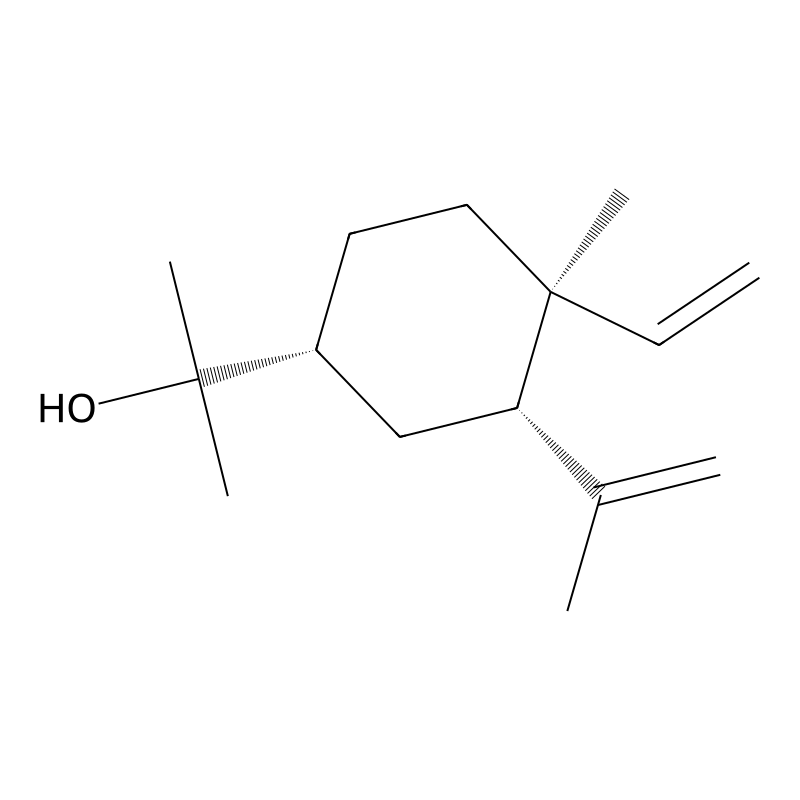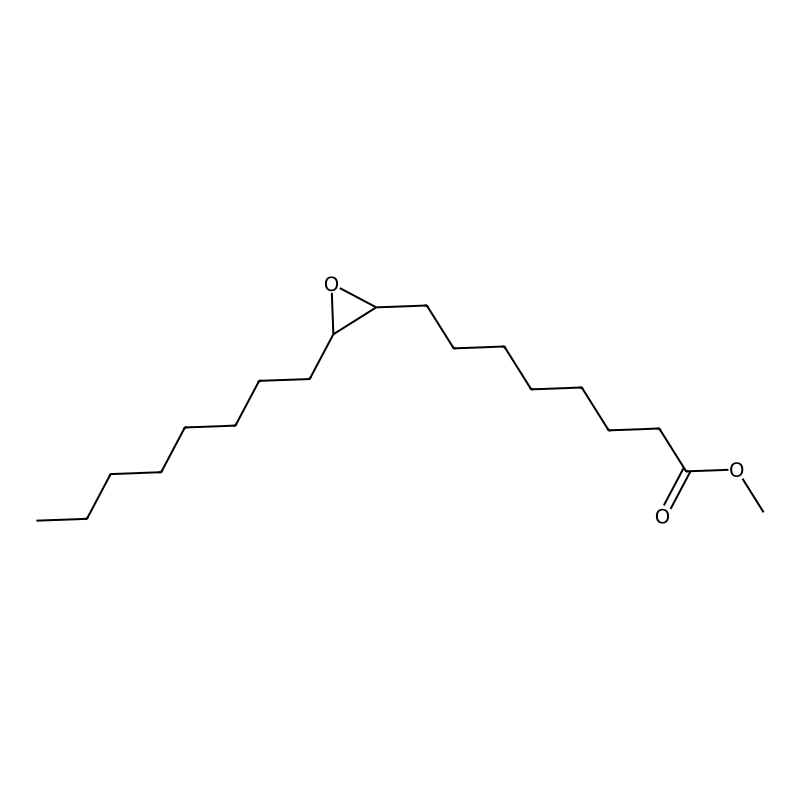N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]pyridine-3-carboxamide
![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]pyrid...](/img/structure-2d/800/S3796829.png)
Content Navigation
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Description
N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]pyridine-3-carboxamide is a complex organic compound characterized by the presence of a benzothiazole moiety and a pyridine ring. This compound features a carboxamide functional group, which is significant for its biological activity. The structural formula can be represented as , with a molecular weight of approximately 302.36 g/mol. The compound exhibits unique properties due to its specific arrangement of functional groups, which influence its reactivity and interaction with biological systems.
- Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
- Reduction: Reduction can occur with reagents such as sodium borohydride or lithium aluminum hydride, yielding reduced derivatives.
- Substitution: Nucleophilic substitution reactions are possible at the benzothiazole ring, where nucleophiles such as amines or thiols can replace hydrogen atoms in the presence of a base like sodium hydroxide.
These reactions are essential for modifying the compound's structure to enhance its biological activity or tailor its properties for specific applications.
This compound has demonstrated notable biological activities, particularly in medicinal chemistry. Research indicates potential antibacterial, antifungal, and anticancer properties. The mechanism of action may involve:
- Inhibition of bacterial cell wall synthesis: This action is crucial for its antibacterial effects.
- Induction of apoptosis: In cancer research, it may promote programmed cell death through the targeting of specific signaling pathways.
- Interference with cellular processes: The compound is also studied for its effects on various cellular mechanisms, making it a candidate for further pharmacological exploration.
The synthesis of N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]pyridine-3-carboxamide typically involves:
- Formation of Intermediate: Reaction between 2-aminobenzothiazole and 2-methoxybenzoyl chloride in the presence of a base (e.g., triethylamine) in an organic solvent (e.g., dichloromethane) at room temperature.
- Acetylation: The resulting intermediate is then acetylated using acetic anhydride to yield the final product.
This synthetic route can be optimized for large-scale production using continuous flow reactors and automated synthesis systems to enhance yield and purity.
N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]pyridine-3-carboxamide has several applications:
- Medicinal Chemistry: Investigated for its potential use as an antibacterial and anticancer agent.
- Biological Assays: Utilized in studies to assess its effects on cellular functions.
- Materials Science: Explored for developing new materials with unique properties due to its chemical structure.
- Industrial Chemistry: Serves as an intermediate in synthesizing other complex molecules.
Interaction studies involving N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]pyridine-3-carboxamide focus on its binding affinity with specific biological targets. These studies aim to elucidate how the compound interacts at the molecular level with enzymes or receptors relevant to disease pathways. For instance, it may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
Several compounds share structural similarities with N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]pyridine-3-carboxamide. Notable examples include:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| N-(1,3-benzothiazol-2-yl)-2(pyridine-3-yl)formohydrazido acetamide | Contains hydrazido group | Potentially different reactivity due to hydrazine functionality |
| N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide | Saturated benzothiazole | May exhibit different biological activity due to saturation |
| 2-Arylbenzothiazole derivatives | Varying aryl substitutions | Diverse biological activities based on substitution patterns |
Uniqueness
N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]pyridine-3-carboxamide is unique due to its specific substitution pattern and functional groups that confer distinct chemical and biological properties compared to other similar compounds. Its combination of benzothiazole and pyridine rings along with a carboxamide group makes it a valuable candidate for further research in medicinal chemistry and related fields.








